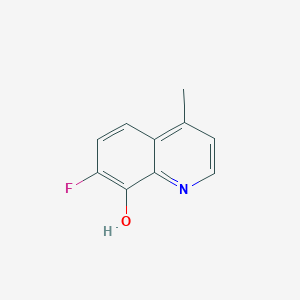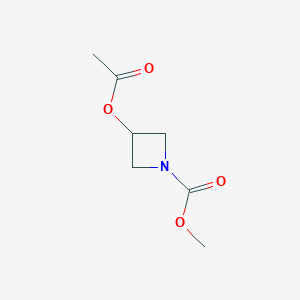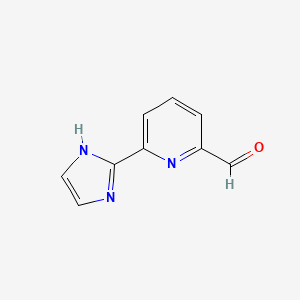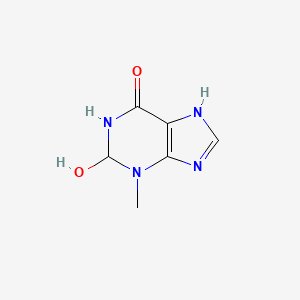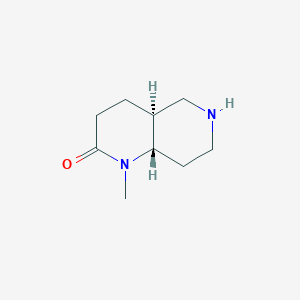
Methyl 3-amino-1-methylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-1-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-methylcyclohexane-1-carboxylate typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes methylation to form 1-methylcyclohexanone.
Amination: The 1-methylcyclohexanone is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-amino-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Methyl 3-aminocyclohexane-1-carboxylate: Lacks the methyl group at the 1-position.
Methyl 3-amino-1-ethylcyclohexane-1-carboxylate: Contains an ethyl group instead of a methyl group at the 1-position.
Methyl 3-amino-1-propylcyclohexane-1-carboxylate: Contains a propyl group at the 1-position.
Uniqueness
Methyl 3-amino-1-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
methyl 3-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(8(11)12-2)5-3-4-7(10)6-9/h7H,3-6,10H2,1-2H3 |
InChIキー |
PYMSRNPVZDVUOZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)
![trans-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11915352.png)

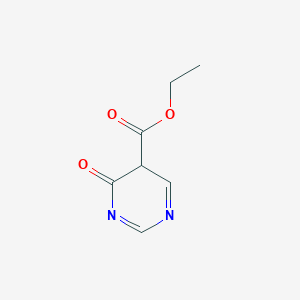
![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)

![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
